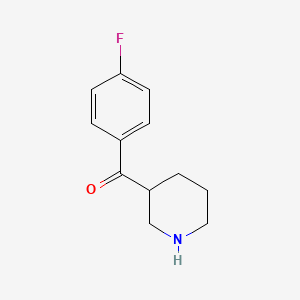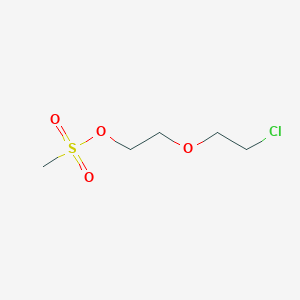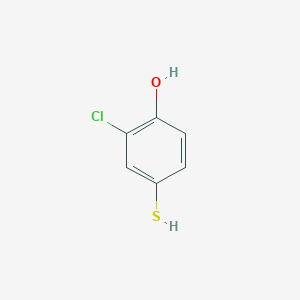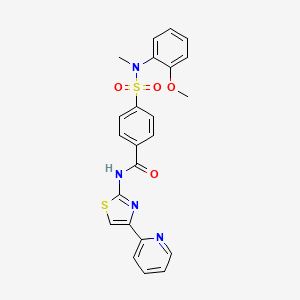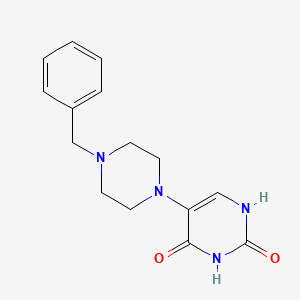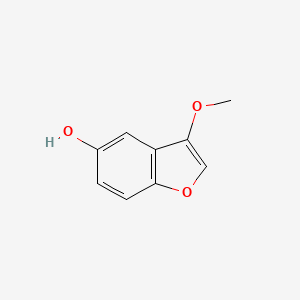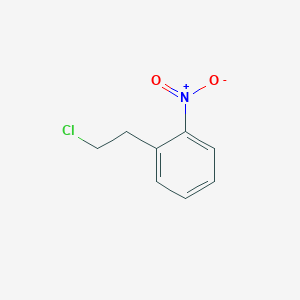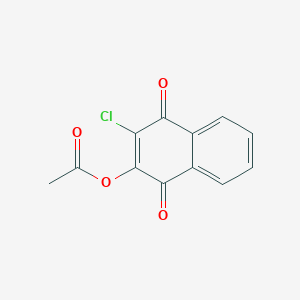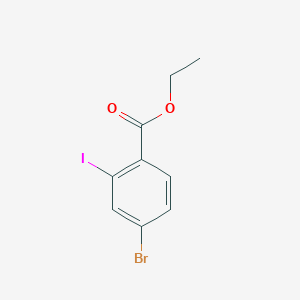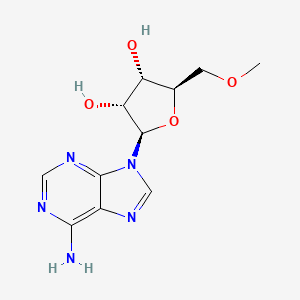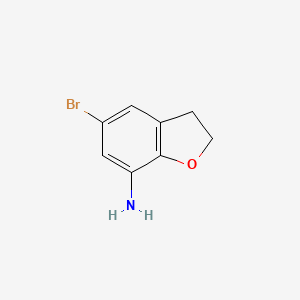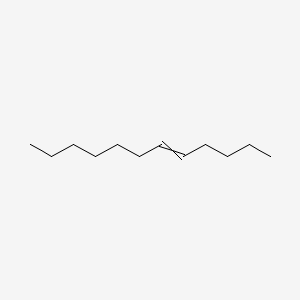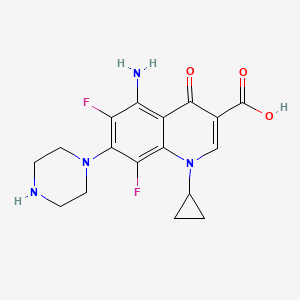
5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
概述
描述
5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization and subsequent reactions to form the quinolone core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the quinolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s antibacterial activity .
科学研究应用
5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The antibacterial activity of 5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death .
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and respiratory pathogens.
Uniqueness
5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective against a wide range of bacterial pathogens .
属性
CAS 编号 |
110236-78-7 |
|---|---|
分子式 |
C17H18F2N4O3 |
分子量 |
364.35 g/mol |
IUPAC 名称 |
5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18F2N4O3/c18-11-13(20)10-14(12(19)15(11)22-5-3-21-4-6-22)23(8-1-2-8)7-9(16(10)24)17(25)26/h7-8,21H,1-6,20H2,(H,25,26) |
InChI 键 |
LMOANZHDQSNEII-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4CCNCC4)F)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
